1-Octen-3-yl acetate

Übersicht

Beschreibung

1-Octen-3-yl acetate is a chemical compound with the molecular formula C10H18O2. It is an ester derived from acetic acid and oct-1-en-3-ol. This compound is known for its characteristic odor reminiscent of lavender and mushrooms. It exists as two enantiomers and can be obtained as a racemic mixture. This compound is a component of lavender oil and is used in various fragrance and flavor applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octen-3-yl acetate can be synthesized through the acetylation of oct-1-en-3-ol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of oct-1-en-3-ol with acetic acid. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octen-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oct-1-en-3-oic acid or oct-1-en-3-one.

Reduction: Oct-1-en-3-ol.

Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Overview

1-Octen-3-yl acetate is widely used in the fragrance industry due to its pleasant mushroom-like aroma, which contributes to the scent profiles of various products. Its application extends to perfumes, air fresheners, and personal care products.

Safety Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials indicates that this compound is not genotoxic and has a no-effect level for skin sensitization at 3500 µg/cm². The compound has been tested for various toxicity endpoints and found safe for use in consumer products .

| Application | Details |

|---|---|

| Perfumes | Adds a unique scent profile |

| Air Fresheners | Enhances freshness and pleasant aroma |

| Personal Care | Used in lotions and creams for fragrance |

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. This property makes it a candidate for development in pharmaceuticals, particularly as a natural preservative or therapeutic agent.

Enzyme-Catalyzed Reactions

Research has demonstrated the use of this compound in enzyme-catalyzed reactions to produce chiral compounds. For instance, kinetic resolution of racemic 1-octen-3-ol has been achieved using lipases, yielding high enantiomeric excess . This application is significant for synthesizing pharmaceuticals where chirality is crucial.

| Property | Details |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Chiral Synthesis | Used in producing enantiomerically pure compounds |

Agricultural Applications

Pest Attraction and Control

this compound has been identified as an attractant for certain insect species, including sandflies. This characteristic can be harnessed in developing eco-friendly pest control methods or traps .

Plant Growth Promotion

Emerging research suggests that compounds like this compound may play a role in plant signaling pathways, potentially promoting growth or resistance to pests. However, further studies are required to elucidate these mechanisms.

| Application | Details |

|---|---|

| Insect Attractant | Used in traps for pest management |

| Plant Growth | Potential role in enhancing plant resilience |

Case Study 1: Safety Assessment in Consumer Products

A comprehensive safety assessment by the Research Institute for Fragrance Materials evaluated the toxicity of this compound across multiple endpoints. The results confirmed its safety at specified concentrations, supporting its continued use in consumer products .

Case Study 2: Kinetic Resolution of 1-Octen-3-ol

An enzyme-catalyzed kinetic resolution study demonstrated the effectiveness of using lipases to separate enantiomers from racemic mixtures of 1-octen-3-ol. This method yielded high enantiomeric purity, showcasing the compound's utility in pharmaceutical synthesis .

Wirkmechanismus

The mechanism of action of 1-Octen-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it can act as a signaling molecule, influencing the behavior of insects and other organisms. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Vergleich Mit ähnlichen Verbindungen

1-Octen-3-yl acetate is similar to other acetate esters such as:

Linalyl acetate: Found in lavender oil, known for its floral scent.

Geranyl acetate: Present in various essential oils, with a sweet, fruity aroma.

Citronellyl acetate: Used in perfumery for its fresh, citrus-like fragrance.

Uniqueness: this compound is unique due to its dual odor profile, combining lavender and mushroom-like scents. This makes it particularly valuable in creating complex fragrance compositions .

Biologische Aktivität

1-Octen-3-yl acetate is a volatile organic compound that has garnered attention for its biological activities, particularly in the context of its safety profile, potential applications in pest control, and its role in the aroma of various edible mushrooms. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

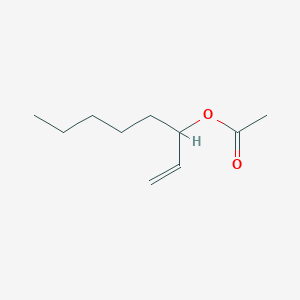

This compound is an ester derived from octen-3-ol and acetic acid. Its chemical structure can be represented as follows:

This compound is primarily known for its use in the fragrance industry due to its mushroom-like odor, which is appealing in various culinary and aromatic applications.

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological assays. According to the RIFM (Research Institute for Fragrance Materials) safety assessment:

- Cytotoxicity and Genotoxicity : this compound was assessed using the BlueScreen assay and found to be negative for both cytotoxicity and genotoxicity, indicating a favorable safety profile for human exposure .

- Skin Sensitization : The compound exhibited a No Expected Sensitization Induction Level (NESIL) of 3500 μg/cm², suggesting low potential for skin sensitization. In human repeat insult patch tests (HRIPT), no sensitization reactions were observed at concentrations of 3% and 1.25% .

- Repeated Dose Toxicity : The repeated dose toxicity was evaluated using the Threshold of Toxicological Concern (TTC), with exposure levels determined to be below the concern thresholds .

Insect Attractant Properties

Research has indicated that this compound may have significant implications in pest control due to its attractant properties towards certain insect species. A study examining its effects on sandflies revealed that both enantiomers of octenol (from which this compound is derived) elicited differential responses in various sandfly species, suggesting potential applications in vector management for diseases like leishmaniasis .

Case Study: Behavioral Response in Insects

A notable study assessed the behavioral response of sandflies to racemic 1-octen-3-ol and its enantiomers. The findings demonstrated that specific species exhibited attraction to different forms of octenol, with implications for developing targeted attractants for pest control strategies .

| Insect Species | Response to this compound |

|---|---|

| Phlebotomus papatasi | Attraction |

| Aedes aegypti | Attraction with CO₂ blend |

| Culex quinquefasciatus | Repulsion |

Environmental Impact

The environmental safety assessment indicates that this compound does not present significant concerns regarding genotoxicity or ecotoxicity. Its application in fragrances and food products appears to be safe based on current data, although continuous monitoring is recommended due to its volatility and potential ecological interactions .

Eigenschaften

IUPAC Name |

oct-1-en-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-8-10(5-2)12-9(3)11/h5,10H,2,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJDQRFOTHOBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051903 | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Octen-3-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2442-10-6 | |

| Record name | 1-Octen-3-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-ol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-en-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ32LCA02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octen-3-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary natural source of 1-Octen-3-yl acetate and what is its function?

A1: this compound is a volatile compound found in the defensive secretions of the brown stink bug, Scaptocoris castanea. This insect is considered an agricultural pest. [] The compound is part of a complex mixture of aldehydes, alcohols, and hydrocarbons released by the insect's metathoracic glands as a defense mechanism. []

Q2: How does the presence of this compound change during soy sauce fermentation?

A2: Research suggests that the concentration of this compound increases during the long-term fermentation of soy sauce (over 12 months). [] This increase contributes to the complex flavor profile of the final product.

Q3: Has this compound demonstrated any acaricidal activity?

A3: Yes, this compound, along with its derivative 3,7-dimethyl-1-octen-3-ol, has been identified as a potential natural acaricide. Studies have shown promising results against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) and the stored food mite (Tyrophagus putrescentiae). []

Q4: Which plant species are known to contain this compound in their essential oils?

A4: Several plant species have been found to contain this compound in their essential oils. Some examples include:

- Hedeoma mandoniana []

- Plumbago europaea L. roots []

- Leucanthemum vulgare Lam. flowering tops []

- Ripe Bananas []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C10H18O2. Its molecular weight is 170.25 g/mol.

Q6: Are there any safety concerns regarding the use of this compound in animal feed?

A6: The European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring in animal feed. Their findings concluded that it is safe for use at a level of 1 mg/kg of complete feed for most animal species, with a lower safe level of 0.6 mg/kg for cats. [] The assessment considered potential risks to the animals consuming the feed, as well as to humans who might consume products from those animals.

Q7: How can I find more information about analytical methods for detecting and quantifying this compound?

A7: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Solid Phase Microextraction (SPME) [, ] are commonly used to identify and quantify this compound in various samples. Exploring scientific literature and databases dedicated to analytical chemistry can provide further details on these methods and their validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.